molecular formula C13H19NO3Si B1393400 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1186310-76-8

6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B1393400
CAS No.: 1186310-76-8
M. Wt: 265.38 g/mol
InChI Key: MWFIDQQTGAIZEU-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.

    Introduction of the dimethoxymethyl group: This step may involve the use of dimethoxymethane and a suitable catalyst under controlled conditions.

    Addition of the trimethylsilyl group: This can be done using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine
  • 6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[2,3-b]pyridine
  • 6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-c]pyridine

Uniqueness

6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both dimethoxymethyl and trimethylsilyl groups

Properties

IUPAC Name

[6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3Si/c1-15-13(16-2)9-6-11-10(14-8-9)7-12(17-11)18(3,4)5/h6-8,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFIDQQTGAIZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674104
Record name 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-76-8
Record name 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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